molecular formula C8H10BrNO B14842573 2-Bromo-5-(dimethylamino)phenol

2-Bromo-5-(dimethylamino)phenol

Cat. No.: B14842573
M. Wt: 216.07 g/mol
InChI Key: LAJNJSLLHRQZOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(dimethylamino)phenol is an organic compound that belongs to the class of bromophenols It is characterized by the presence of a bromine atom and a dimethylamino group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(dimethylamino)phenol can be achieved through several methods. One common approach involves the bromination of 5-(dimethylamino)phenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid . The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Mechanism of Action

The mechanism of action of 2-Bromo-5-(dimethylamino)phenol involves its interaction with various molecular targets and pathways. The bromine atom and dimethylamino group contribute to its reactivity and ability to form covalent bonds with biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(dimethylamino)phenol
  • 2-Bromo-6-(dimethylamino)phenol
  • 2-Chloro-5-(dimethylamino)phenol
  • 2-Iodo-5-(dimethylamino)phenol

Uniqueness

2-Bromo-5-(dimethylamino)phenol is unique due to the specific positioning of the bromine and dimethylamino groups on the phenol ring. This unique structure imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

2-bromo-5-(dimethylamino)phenol

InChI

InChI=1S/C8H10BrNO/c1-10(2)6-3-4-7(9)8(11)5-6/h3-5,11H,1-2H3

InChI Key

LAJNJSLLHRQZOY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.